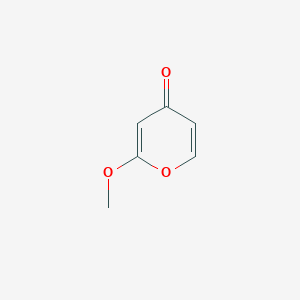
2-Methoxypyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxypyran-4-one, also known as this compound, is a useful research compound. Its molecular formula is C6H6O3 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that 2-methoxypyran-4-one exhibits significant antimicrobial properties. Studies have shown that derivatives of pyran compounds can effectively inhibit the growth of various pathogenic bacteria and fungi.
- Case Study : A recent study evaluated several pyran derivatives against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives of this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like Ciprofloxacin, highlighting their potential as alternative antimicrobial agents .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound Derivative A | 5.0 | S. aureus |
| This compound Derivative B | 3.0 | E. coli |
Anticancer Properties
The anticancer potential of this compound has been explored extensively. Various studies have demonstrated its ability to induce cytotoxic effects on different cancer cell lines.
- Case Study : In a study assessing the cytotoxicity of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer), it was found that the compound exhibited IC50 values ranging from 1.2 to 8.6 µM, which are significantly lower than those of conventional chemotherapeutics like Erlotinib .
| Cell Line | IC50 (µM) | Comparison with Erlotinib (IC50 = 11.21 µM) |
|---|---|---|
| MCF-7 | 3.0 | More potent |
| HepG-2 | 6.1 | More potent |
Agrochemical Applications
In addition to its medicinal properties, this compound has been investigated for its applications in agriculture, particularly as a potential agrochemical.
- Research Insights : Pyran derivatives have been studied for their insecticidal and herbicidal activities. For instance, certain modifications of this compound have shown effectiveness in controlling pests while being less harmful to beneficial organisms .
Structure-Based Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity.
Propriétés
Numéro CAS |
127942-10-3 |
|---|---|
Formule moléculaire |
C6H6O3 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
2-methoxypyran-4-one |
InChI |
InChI=1S/C6H6O3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3 |
Clé InChI |
CQUVDLZCHKUKHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C=CO1 |
SMILES canonique |
COC1=CC(=O)C=CO1 |
Synonymes |
4H-Pyran-4-one,2-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















